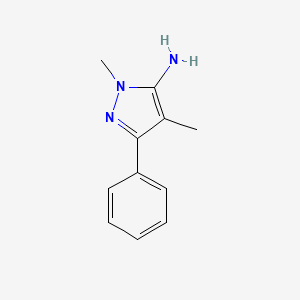

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 30830-04-7. It has a molecular weight of 187.24 .

Synthesis Analysis

The synthesis of “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” and similar compounds is a topic of ongoing research. For example, one study discusses the synthesis of 4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives . Another study mentions the synthesis of a compound where fractions were evaporated under reduced pressure to give a mixture that was crystallized from petroleum ether .Molecular Structure Analysis

The InChI Code for “1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is1S/C11H13N3/c1-8-10 (13-14 (2)11 (8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 . This indicates the presence of 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis

“1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine” is a solid compound . The InChI key isBZJUAPFLXLAQDN-UHFFFAOYSA-N .

科学的研究の応用

Synthesis and Characterization

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine serves as a precursor in the synthesis of various Schiff base ligands, which have been characterized using spectroscopic and crystallographic techniques. The study of tautomeric equilibria and crystal structure analyses reveals significant insights into the molecular structure and properties of these compounds (Hayvalı, Unver, & Svoboda, 2010).

Modification and Biological Applications

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified through condensation reaction with this compound demonstrate increased swelling properties and thermal stability. These modifications enhance the material's potential for medical applications, showcasing its role in developing polymers with antibacterial and antifungal activities (Aly & El-Mohdy, 2015).

Anticancer Activity

Derivatives of 1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine have been synthesized and tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Some compounds exhibit promising inhibitory activity, highlighting the potential of these derivatives in cancer treatment (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Antioxidant Activity

The compound has also been used in the synthesis of new fused pyrazolo[4,3-e]pyridines, which exhibit significant antioxidant activity. This highlights its utility in creating compounds with potential health benefits (Pelit, 2017).

Catalytic Applications

Its derivatives are explored in catalytic applications, such as in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines using l-proline as a green catalyst. This demonstrates the compound's role in facilitating chemical transformations (Gunasekaran, Prasanna, & Perumal, 2014).

特性

IUPAC Name |

2,4-dimethyl-5-phenylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-10(13-14(2)11(8)12)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUAPFLXLAQDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C2=CC=CC=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406112 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine | |

CAS RN |

30830-04-7 |

Source

|

| Record name | 1,4-DIMETHYL-3-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzoyloxy)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylene}amine](/img/structure/B1351736.png)

![Methyl 2-[[2-(4-bromophenyl)acetyl]amino]acetate](/img/structure/B1351743.png)